molecular formula C24H27N3O4S B3014011 Methyl 4-(2-(isopropylthio)-8,8-dimethyl-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate CAS No. 627048-64-0

Methyl 4-(2-(isopropylthio)-8,8-dimethyl-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate

Cat. No. B3014011
CAS RN: 627048-64-0
M. Wt: 453.56
InChI Key: BZFFGUKGGAYAEM-UHFFFAOYSA-N
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Description

The compound "Methyl 4-(2-(isopropylthio)-8,8-dimethyl-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate" is a complex molecule that appears to be related to the family of pyrimidoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The papers provided discuss various pyrimidoquinoline derivatives and their synthesis, properties, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related pyrimidoquinoline derivatives involves multi-step reactions, including annulation processes and cyclization reactions. For instance, the synthesis of dimethyl 9,10-dihydro-9,10-dioxobenzo[f]quinoline-2,4-dicarboxylate was achieved through a Doebner-von Miller-type annulation followed by oxidation . Similarly, alternative synthetic routes for substituted tricyclic pyrimidoquinoline systems related to riboflavin have been explored, such as cyclization of pyrimidine and benzene derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidoquinoline derivatives is characterized by a fused ring system that includes a pyrimidine ring joined to a quinoline moiety. The presence of various substituents can significantly affect the electronic and steric properties of these molecules. For example, the electronic effect of the pyrrole nucleus in coenzyme PQQ was examined by comparing the reactivity of related compounds . The molecular structure of the compound likely exhibits similar complex interactions due to its substituents.

Chemical Reactions Analysis

Pyrimidoquinoline derivatives participate in a variety of chemical reactions. The reactivity of these compounds can be studied through reactions such as acetone adduct formation, redox reactions with phenylhydrazine, and aerobic autorecycling oxidation . Additionally, the interaction of pyrimidoquinoline derivatives with DNA, as studied through UV-Vis and fluorescence spectrophotometry, indicates their potential to act as intercalating agents . These reactions are crucial for understanding the chemical behavior and potential applications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidoquinoline derivatives are influenced by their molecular structure. The synthesis and characterization of these compounds reveal properties such as solubility, melting points, and stability. For instance, the antioxidant activities of novel pyrimidoquinoline derivatives were assessed using various assays, indicating their potential as radical scavengers . The compound may exhibit similar properties, which could be explored through analogous experimental techniques.

Scientific Research Applications

Chemistry and Cyclization Reactions

Research on pyrimido[4,5-b]quinoline derivatives highlights their significance in synthetic chemistry, particularly in cyclization reactions. For example, studies on 2-methylpyrimido thienoquinoxaline derivatives explore the treatment with phosphorous compounds to yield various derivatives, indicating the versatility of these compounds in synthesizing heterocyclic structures (Badr et al., 1992). Such research points to the potential of using related compounds in synthesizing new materials and exploring novel chemical reactions.

Heterocyclic System Synthesis

The utility of related compounds in synthesizing heterocyclic systems is demonstrated through the preparation of various heterocyclic derivatives. These include the synthesis of trisubstituted pyrroles, 3-amino-2H-pyran-2-ones, and fused 2H-pyran-2-ones, highlighting the potential of such compounds in creating biologically relevant structures (Toplak et al., 1999).

Antibacterial Activities

Some studies focus on the antibacterial properties of related compounds, such as the synthesis and in vitro antibacterial activities of methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6-yl]methylamino)benzoate derivatives. These studies reveal potent inhibitory activity against different bacterial strains, suggesting the potential of these compounds in medical and pharmaceutical applications (Murthy et al., 2011).

Mosquito Larvicidal Activity

Furthermore, the mosquito larvicidal activity of related compounds has been investigated, showcasing the potential of these chemical structures in developing insecticidal agents. This research demonstrates the broad spectrum of applications, from synthetic chemistry to potential pharmaceutical and agricultural uses (Rajanarendar et al., 2010).

properties

IUPAC Name

methyl 4-(8,8-dimethyl-4,6-dioxo-2-propan-2-ylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinolin-5-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-12(2)32-23-26-20-19(21(29)27-23)17(13-6-8-14(9-7-13)22(30)31-5)18-15(25-20)10-24(3,4)11-16(18)28/h6-9,12,17H,10-11H2,1-5H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFFGUKGGAYAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)C(=O)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(isopropylthio)-8,8-dimethyl-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate

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